molecular formula C5H8F3N B12992608 3,4,4-Trifluoropiperidine

3,4,4-Trifluoropiperidine

Cat. No.: B12992608
M. Wt: 139.12 g/mol
InChI Key: GDZUZMSGANWHFA-UHFFFAOYSA-N
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Description

3,4,4-Trifluoropiperidine is a fluorinated heterocyclic compound with the molecular formula C5H8F3N. It is a derivative of piperidine, where three fluorine atoms are substituted at the 3rd and 4th positions of the piperidine ring.

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trifluoropiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different fluorinated amines.

    Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like potassium fluoride (KF) and sodium hydroxide (NaOH) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various fluorinated derivatives .

Scientific Research Applications

3,4,4-Trifluoropiperidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4,4-Trifluoropiperidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoropyridine: A related compound with two fluorine atoms on the pyridine ring.

    2,5-Difluoropyridine: Another fluorinated pyridine derivative with different substitution patterns.

    Piperidine: The parent compound without fluorine substitutions.

Uniqueness

3,4,4-Trifluoropiperidine is unique due to the specific positioning of the three fluorine atoms, which imparts distinct chemical and biological properties compared to other fluorinated piperidine and pyridine derivatives. This unique substitution pattern can influence its reactivity, stability, and interactions with biological targets .

Properties

IUPAC Name

3,4,4-trifluoropiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N/c6-4-3-9-2-1-5(4,7)8/h4,9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZUZMSGANWHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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